5-((4-Benzylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
5-((4-Benzylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a 4-benzylpiperidin-1-yl group and a 3,4,5-trimethoxyphenyl moiety. Its molecular complexity arises from the fusion of a thiazole ring with a triazole ring, further functionalized with polar and lipophilic substituents.
Properties
IUPAC Name |
5-[(4-benzylpiperidin-1-yl)-(3,4,5-trimethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O4S/c1-17-28-27-31(29-17)26(32)25(36-27)23(20-15-21(33-2)24(35-4)22(16-20)34-3)30-12-10-19(11-13-30)14-18-8-6-5-7-9-18/h5-9,15-16,19,23,32H,10-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSHYCMISHWBQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C(=C3)OC)OC)OC)N4CCC(CC4)CC5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is related to the piperidine ring structure. Piperidine derivatives are known to interact with a variety of biological targets, including various neurotransmitter systems.
Mode of Action
The compound’s mode of action is likely related to its ability to act as a monoamine releasing agent . It has been shown to have selectivity for releasing dopamine versus serotonin, and is most efficacious as a releaser of norepinephrine.
Biochemical Pathways
Given its role as a monoamine releasing agent, it likely impacts pathways related toneurotransmitter release and reuptake .
Result of Action
The result of the compound’s action is likely to be an increase in the levels of certain neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. This could have various effects depending on the specific neurotransmitters involved and the areas of the brain where they are released.
Biological Activity
The compound 5-((4-benzylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and therapeutic potential.
1. Antitumor Activity
Research has indicated that compounds similar to this structure exhibit significant antitumor properties. For instance, studies have shown that derivatives with triazole moieties can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
2. Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogenic bacteria and fungi. A study found that triazole derivatives possess strong inhibitory effects on the growth of Staphylococcus aureus and Candida albicans. The proposed mechanism includes disruption of cell membrane integrity and inhibition of essential metabolic pathways.
3. Neuropharmacological Effects
Given the presence of the piperidine structure, this compound may exhibit neuropharmacological properties. Compounds with similar scaffolds have been studied for their effects on neurotransmitter systems, particularly dopamine and serotonin pathways. Preliminary data suggest potential applications in treating neurological disorders such as depression and anxiety.
Case Studies
The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The triazole ring can act as a potent inhibitor for enzymes such as cytochrome P450s involved in drug metabolism.
- Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors (e.g., serotonin receptors), influencing mood and behavior.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound | Analog (ChemSpider 869344-07-0) |
|---|---|---|
| Core Structure | Thiazolo[3,2-b][1,2,4]triazol-6-ol | Thiazolo[3,2-b][1,2,4]triazol-6-ol |
| Piperidine/Piperazine Substituent | 4-Benzylpiperidin-1-yl | 4-(3-Chlorophenyl)piperazin-1-yl |
| Aromatic Substituent | 3,4,5-Trimethoxyphenyl | 4-Ethoxy-3-methoxyphenyl |
| Molecular Formula | C₃₁H₃₆N₄O₄S | C₂₈H₃₁ClN₆O₃S |
| Molecular Weight (g/mol) | 572.71 | 575.11 |
| Polar Groups | 3 Methoxy, 1 hydroxyl | 1 Ethoxy, 1 methoxy, 1 hydroxyl |
Implications of Substituent Variations
- Piperidine vs. Piperazine: The benzylpiperidine group in the target compound introduces a tertiary amine, which may enhance lipophilicity and blood-brain barrier penetration compared to the secondary amine in the piperazine analog.
- Aromatic Substitution : The 3,4,5-trimethoxyphenyl group provides symmetrical electron-donating methoxy groups, which may stabilize π-π interactions in hydrophobic binding pockets. In contrast, the analog’s 4-ethoxy-3-methoxyphenyl group introduces asymmetry and a longer ethoxy chain, possibly modulating solubility and steric hindrance .
Hypothesized Pharmacological Effects
While explicit activity data for these compounds is unavailable in the provided evidence, structural trends suggest:
- The target compound’s trimethoxyphenyl group may favor interactions with tubulin or kinase domains, similar to colchicine derivatives.
- The analog’s chlorophenyl-piperazine moiety could confer selectivity for serotonin or dopamine receptors, common targets of piperazine-containing pharmaceuticals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
